molecular formula C11H18ClNS B3208220 N-(3-Thienylmethyl)cyclohexanamine hydrochloride CAS No. 1049713-22-5

N-(3-Thienylmethyl)cyclohexanamine hydrochloride

Cat. No. B3208220
CAS RN: 1049713-22-5
M. Wt: 231.79 g/mol
InChI Key: HUGBJEQFQWOKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Thienylmethyl)cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 1049713-22-5 . It has a molecular weight of 231.79 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “N-(3-Thienylmethyl)cyclohexanamine hydrochloride” is 1S/C11H17NS.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-(3-Thienylmethyl)cyclohexanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 231.79 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

N-(3-Thienylmethyl)cyclohexanamine hydrochloride is related to a group of compounds synthesized for various research purposes. For instance, studies on the synthesis of aryloxyacetaldehydes and N-(aryloxyethyl)cyclohexanamine hydrochlorides have been conducted to explore their potential applications. These syntheses involve oxidation and subsequent reduction reactions, highlighting the compound's relevance in organic synthesis research (Shapenova, Belyatskii, & Panicheva, 2010).

Another area of focus is the analytical characterization of N-alkyl-arylcyclohexylamines, which includes compounds similar to N-(3-Thienylmethyl)cyclohexanamine hydrochloride. These compounds have been synthesized and analyzed using various techniques, including gas chromatography and mass spectrometry, to aid in the identification of new psychoactive substances. This research underscores the importance of analytical methods in the study of such compounds (Wallach et al., 2016).

Potential Applications

While direct studies on N-(3-Thienylmethyl)cyclohexanamine hydrochloride specifically might be limited, related research indicates potential applications in various fields. For example, compounds within this chemical family have been investigated for their binding properties to DNA, revealing insights into drug-DNA interactions and the potential for developing new therapeutic agents (Silverman et al., 2002).

Moreover, the synthesis and evaluation of novel cyclohexanamine classes of compounds as receptor antagonists suggest potential pharmacological applications. These studies involve designing and synthesizing derivatives to explore their activity and selectivity towards specific receptors, indicating the therapeutic potential of cyclohexanamine derivatives in treating various disorders (Cho et al., 2009).

properties

IUPAC Name

N-(thiophen-3-ylmethyl)cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS.ClH/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10;/h6-7,9,11-12H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGBJEQFQWOKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Thienylmethyl)cyclohexanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Thienylmethyl)cyclohexanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Thienylmethyl)cyclohexanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Thienylmethyl)cyclohexanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Thienylmethyl)cyclohexanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Thienylmethyl)cyclohexanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.